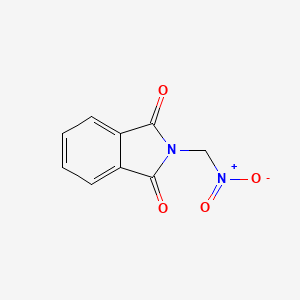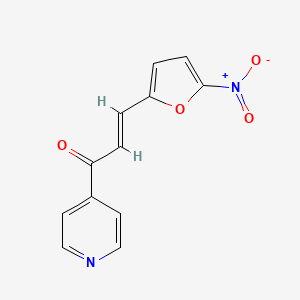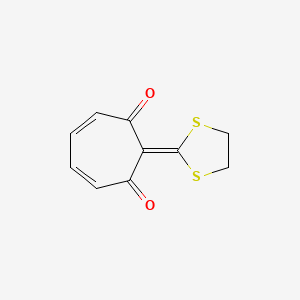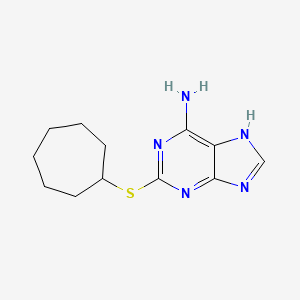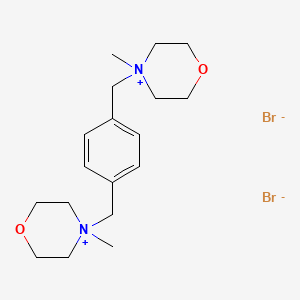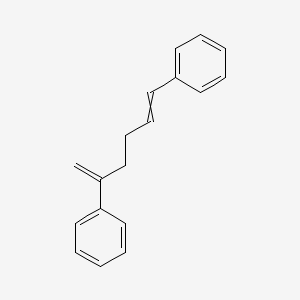
Benzene, 1,1'-(5-methylene-1-pentene-1,5-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- is an organic compound with the molecular formula C17H18 This compound is characterized by the presence of two benzene rings connected by a pentene chain with a methylene group
Métodos De Preparación
The synthesis of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- typically involves the reaction of benzene with a suitable pentene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing, with studies focusing on its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals, where its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways, while in industrial applications, it may act as a reactive intermediate in polymerization reactions.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- include:
Benzene, 1,1’-(2-pentene-1,5-diyl)bis-: This compound has a similar structure but with a different positioning of the pentene chain.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Another similar compound with variations in the alkene chain.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Differing in the length and branching of the connecting chain.
The uniqueness of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
63779-68-0 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
5-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-16(18-14-6-3-7-15-18)10-8-9-13-17-11-4-2-5-12-17/h2-7,9,11-15H,1,8,10H2 |
Clave InChI |
FGDWDWVIFONBQY-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


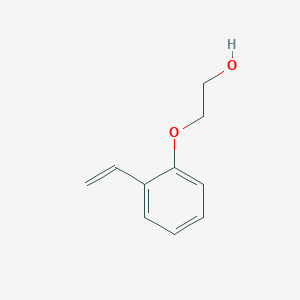
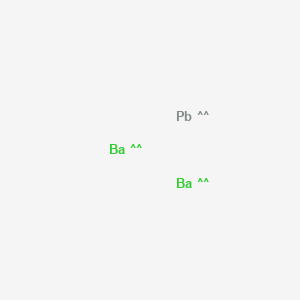
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
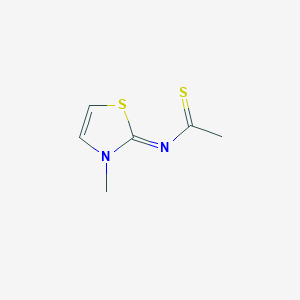
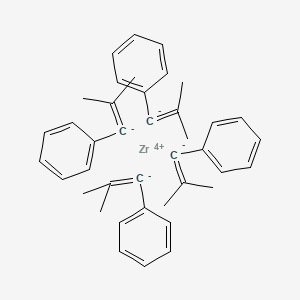
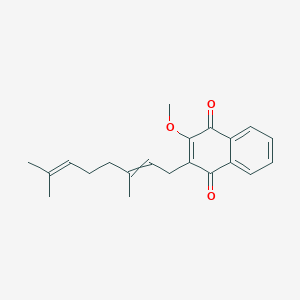
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
